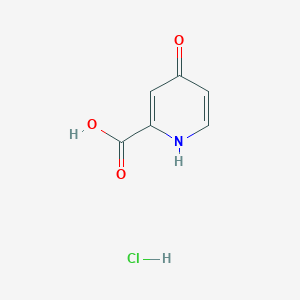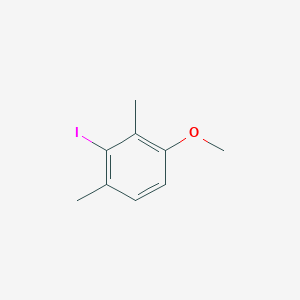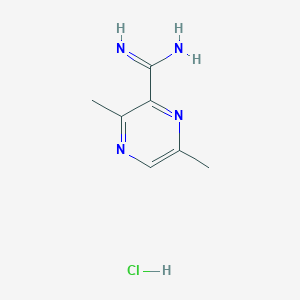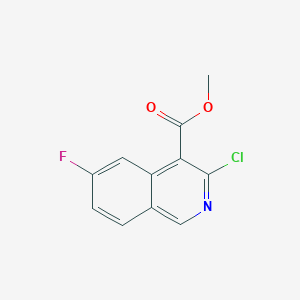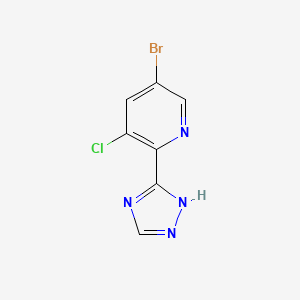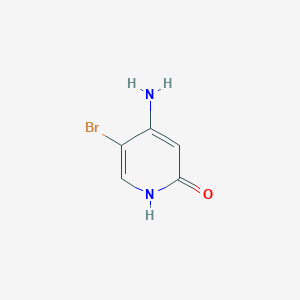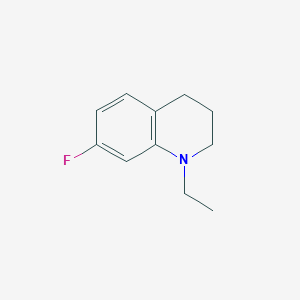
1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their structural complexity and biological activity, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound, specifically, features an ethyl group at the first position and a fluorine atom at the seventh position on the tetrahydroquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the following key steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aromatic aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as dyes and photosensitizers.
Mécanisme D'action
The mechanism of action of 1-ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or activator of specific biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
- 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 1-Ethyl-7-chloro-1,2,3,4-tetrahydroquinoline
Comparison: 1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly valuable in drug development .
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
1-ethyl-7-fluoro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H14FN/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
HUBLJPUWMVGHDM-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


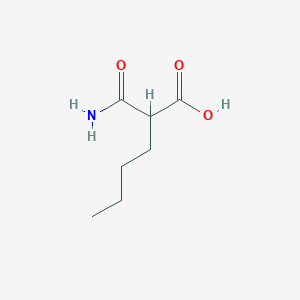
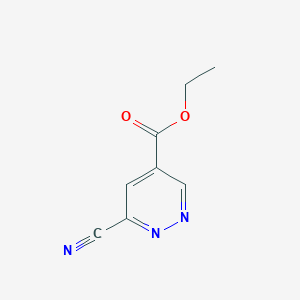
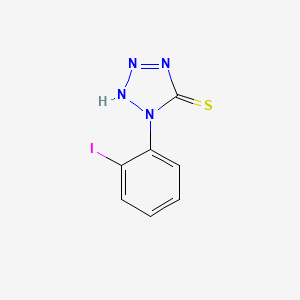
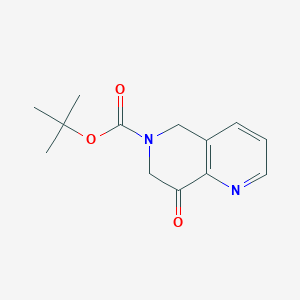
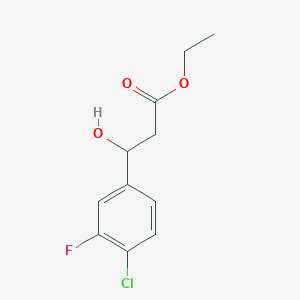
![1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)
